

An In-depth Technical Guide to Methylammonium Bromide (MABr)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylamine hydrobromide*

Cat. No.: *B1254693*

[Get Quote](#)

An authoritative resource for researchers, scientists, and professionals in drug development and materials science, this guide elucidates the chemical identity, properties, synthesis, and applications of Methylammonium Bromide, clarifying its synonymous designation as **Methylamine Hydrobromide**.

Introduction: Clarifying the Nomenclature

Methylammonium bromide (MABr) and **methylamine hydrobromide** are two names for the same chemical compound, bearing the CAS number 6876-37-5.^[1] This organic halide salt is comprised of the methylammonium cation (CH_3NH_3^+) and the bromide anion (Br^-).^[1] While both names are chemically correct and used interchangeably in scientific literature, "methylammonium bromide" is more prevalent in the context of materials science, particularly in the field of perovskite research. "**Methylamine hydrobromide**" is often used from the perspective of its synthesis, highlighting that it is the hydrobromide salt of methylamine. This guide will primarily use the term methylammonium bromide (MABr) for consistency.

Physicochemical Properties

Methylammonium bromide is a white crystalline powder or solid that is soluble in water.^{[2][3]} It is a key precursor in the fabrication of perovskite-based optoelectronic devices.^[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methylammonium Bromide

Property	Value	Reference(s)
Synonyms	Methylamine hydrobromide, MABr	[5][6]
CAS Number	6876-37-5	
Chemical Formula	<chem>CH3BrN</chem> or <chem>CH3NH3Br</chem>	
Molecular Weight	111.97 g/mol	
Appearance	White crystalline powder/solid	[2][3]
Melting Point	296 °C (565 °F; 569 K)	[3]
Solubility	Soluble in water. Highly soluble in ethanol, DMF, and DMSO.	[2][5]
Crystal System	Tetragonal (at room temperature)	[7]
Space Group	P4/nmm	[7]
Lattice Parameters	$a = b = 8.58 \text{ \AA}$, $c = 6.08 \text{ \AA}$	[7]

Crystallographic Data

The crystal structure of methylammonium bromide was determined by E. J. Gabe in 1961.[7] At room temperature, it adopts a tetragonal crystal system with the space group P4/nmm. The lattice parameters are $a = b = 8.58 \text{ \AA}$ and $c = 6.08 \text{ \AA}$.[7] The structure consists of isolated methylammonium cations and bromide anions.

Spectroscopic Properties

While specific, detailed spectra with peak assignments for methylammonium bromide are not readily available in the public domain, general spectroscopic data is used for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of the methylammonium cation would be expected to show a signal for the methyl protons and a

signal for the ammonium protons. The ^{13}C NMR spectrum would show a single resonance for the methyl carbon.

- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium group, as well as C-H stretching and bending vibrations of the methyl group.

Experimental Protocols

Synthesis of Methylammonium Bromide

A common and straightforward method for synthesizing methylammonium bromide is the reaction of methylamine with hydrobromic acid.

Materials:

- Methylamine solution (e.g., 40% in water)
- Hydrobromic acid (e.g., 48% in water)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Vacuum oven

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in a suitable solvent (e.g., water or methanol) to 0 °C using an ice bath.
- Slowly add a stoichiometric amount of hydrobromic acid to the cooled and stirring methylamine solution. The reaction is exothermic, so slow addition is crucial to maintain the

temperature at 0 °C.

- Continue stirring the reaction mixture at 0 °C for approximately 2 hours.
- Remove the solvent from the resulting solution using a rotary evaporator at a temperature of around 60 °C to obtain the crude methylammonium bromide precipitate.
- Wash the precipitate with diethyl ether to remove any unreacted starting materials and organic impurities. This can be done by suspending the solid in diethyl ether, followed by filtration. Repeat this washing step three times.
- Dry the purified white solid in a vacuum oven at 60 °C overnight to remove any residual solvent.

Recrystallization for High Purity

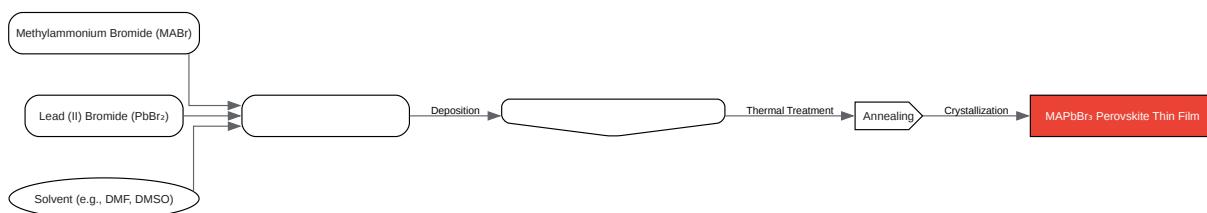
For applications requiring high purity, such as in perovskite device fabrication, recrystallization is recommended.

Materials:

- Crude methylammonium bromide
- Ethanol (or a mixed solvent system like ethanol and dibutyl ether)
- Erlenmeyer flask
- Hot plate
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Dissolve the crude methylammonium bromide in a minimal amount of hot ethanol (or a suitable mixed solvent) at an elevated temperature (e.g., 60 °C).
- Once fully dissolved, allow the solution to cool down slowly to room temperature.

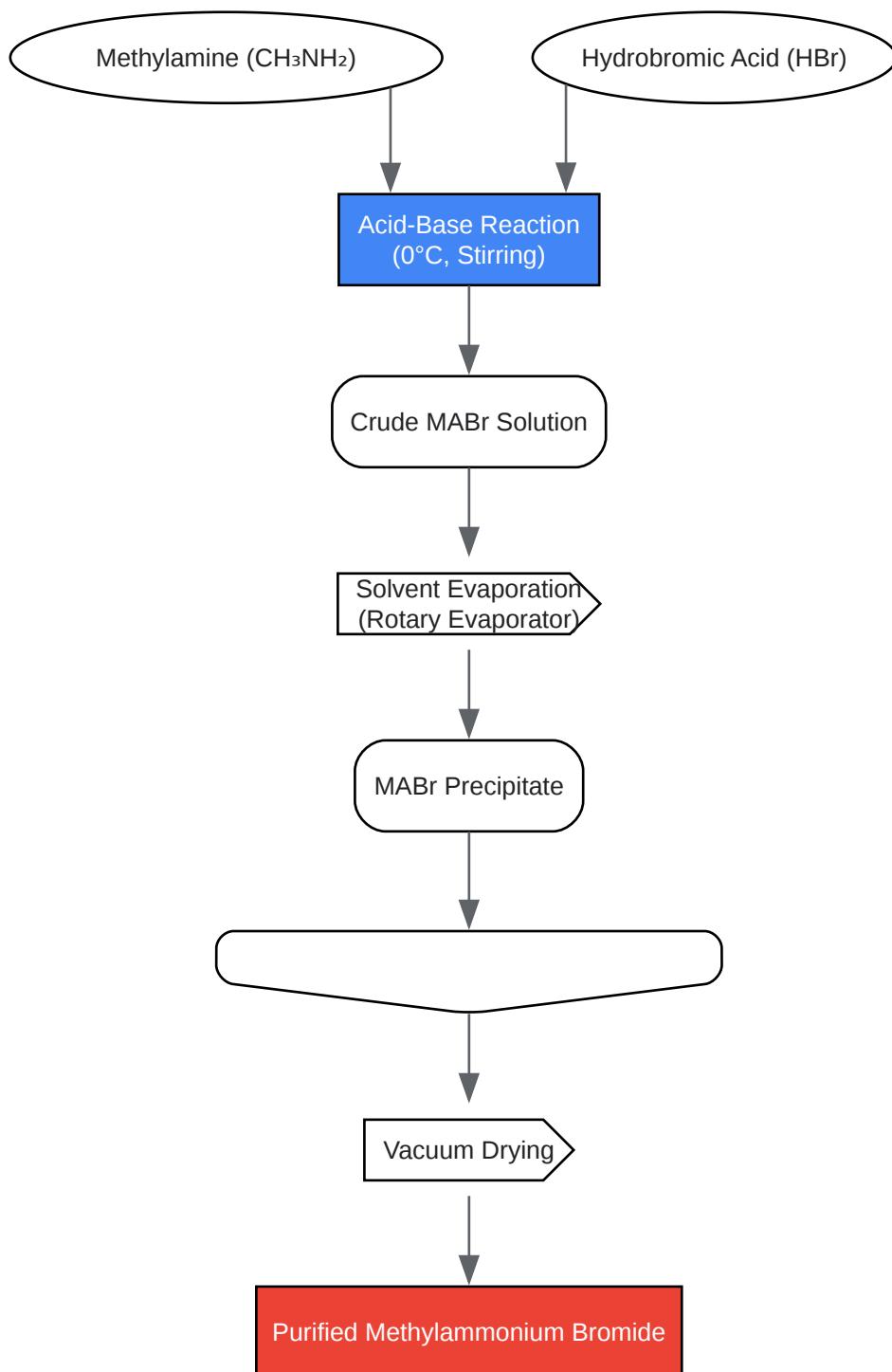

- For further precipitation, the solution can be cooled to a lower temperature (e.g., -5 to 5 °C).
[\[8\]](#)
- Collect the resulting white crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum.

Applications in Perovskite Synthesis

Methylammonium bromide is a fundamental building block in the synthesis of methylammonium lead bromide (MAPbBr_3) and other mixed-halide or mixed-cation perovskite materials. These materials are of significant interest for their applications in solar cells, LEDs, and photodetectors.

Experimental Workflow: Synthesis of Methylammonium Lead Bromide (MAPbBr_3) Perovskite

The synthesis of MAPbBr_3 typically involves the reaction of methylammonium bromide with a lead (II) halide, such as lead (II) bromide (PbBr_2), in a suitable solvent.



[Click to download full resolution via product page](#)

Workflow for MAPbBr_3 Perovskite Thin Film Fabrication.

Logical Relationships and Synthesis Workflow

The synthesis of methylammonium bromide itself is a straightforward acid-base reaction. The logical flow of this process is depicted below.

[Click to download full resolution via product page](#)

Logical workflow for the synthesis of Methylammonium Bromide.

Conclusion

Methylammonium bromide, also known as **methylamine hydrobromide**, is a crucial precursor in the rapidly advancing field of perovskite optoelectronics. Its synthesis is well-established, and its properties have been characterized to enable the fabrication of high-performance devices. This guide provides a comprehensive overview of its fundamental characteristics and practical synthesis protocols to aid researchers and professionals in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Methylammonium bromide CAS#: 6876-37-5 [m.chemicalbook.com]
- 3. Methylammonium bromide - Wikipedia [en.wikipedia.org]
- 4. Methylammonium bromide >99.99% | CAS 6876-37-5 [greatcellsolarmaterials.com]
- 5. labsolu.ca [labsolu.ca]
- 6. solaveni.com [solaveni.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylammonium Bromide (MABr)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254693#methylammonium-bromide-vs-methylamine-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com